molecular formula C17H17NO2 B11849201 N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide CAS No. 90101-62-5

N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide

Cat. No.: B11849201
CAS No.: 90101-62-5
M. Wt: 267.32 g/mol
InChI Key: LCJNDPYHRDIWPT-UHFFFAOYSA-N
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Description

N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide is an organic compound with the molecular formula C17H17NO2 It is characterized by the presence of a naphthalene ring substituted with a hydroxy-methylbutynyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalene.

    Acetylation: The hydroxy group of the intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under mild conditions.

Major Products

    Oxidation: Formation of naphthalen-1-yl acetic acid or naphthalen-1-yl ketone.

    Reduction: Formation of N-(4-(3-Hydroxy-3-methylbut-1-en-1-yl)naphthalen-1-yl)acetamide or N-(4-(3-Hydroxy-3-methylbutyl)naphthalen-1-yl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy-methylbutynyl group can participate in hydrogen bonding and hydrophobic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
  • Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Uniqueness

N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide is unique due to the presence of both a naphthalene ring and an acetamide group, which confer distinct chemical and biological properties

Properties

CAS No.

90101-62-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-[4-(3-hydroxy-3-methylbut-1-ynyl)naphthalen-1-yl]acetamide

InChI

InChI=1S/C17H17NO2/c1-12(19)18-16-9-8-13(10-11-17(2,3)20)14-6-4-5-7-15(14)16/h4-9,20H,1-3H3,(H,18,19)

InChI Key

LCJNDPYHRDIWPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)C#CC(C)(C)O

Origin of Product

United States

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